N1-Acetyl-N4-maleylsulfanilamide is a sulfonamide compound characterized by its unique chemical structure, which includes an acetyl group at the N1 position and a maleyl group at the N4 position of the sulfanilamide backbone. This compound belongs to a class of drugs known for their antibacterial properties, primarily functioning through inhibition of bacterial folic acid synthesis. The general molecular formula is , and it has a molecular weight of approximately 270.27 g/mol.
N1-Acetyl-N4-maleylsulfanilamide exhibits biological activity primarily through its antibacterial properties. It inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division and growth. Additionally, studies have indicated that variations in the structure of sulfonamides can influence their allergenic potential, with certain configurations being more likely to provoke allergic reactions in sensitive individuals .
The synthesis of N1-Acetyl-N4-maleylsulfanilamide typically involves several steps:
These reactions are generally carried out under controlled conditions to ensure high yield and purity .
N1-Acetyl-N4-maleylsulfanilamide has several applications:
Interaction studies involving N1-Acetyl-N4-maleylsulfanilamide focus on its pharmacokinetics and metabolism. Research indicates that genetic polymorphisms in metabolic enzymes significantly affect how individuals process this compound, influencing both efficacy and risk of adverse reactions. Slow acetylators may experience higher toxicity due to accumulation of active metabolites . Furthermore, studies have shown that combining this compound with other antibiotics may enhance its antibacterial effects or mitigate resistance development in bacteria .
Several compounds share structural similarities with N1-Acetyl-N4-maleylsulfanilamide, including:
| Compound | Structure Characteristics | Antibacterial Spectrum | Unique Features |
|---|---|---|---|
| N1-Acetyl-N4-maleylsulfanilamide | Acetyl at N1, Maleyl at N4 | Broad-spectrum | Unique maleyl substitution |
| Sulfamethoxazole | Acetyl at N1, Methoxy at N4 | Broad-spectrum | Commonly combined with trimethoprim |
| Sulfadiazine | Acetyl at N1, Aryl at N4 | Effective against Toxoplasma | Used in combination therapies |
| Sulfamethazine | Acetyl at N1, Phenyl at N4 | Primarily veterinary applications | Used for livestock infections |
N1-Acetyl-N4-maleylsulfanilamide's unique maleyl substitution distinguishes it from other sulfonamides, potentially affecting both its biological activity and interaction profile within therapeutic contexts
Acetylation of the primary amine group in sulfanilamide serves as a critical first step in synthesizing N1-acetyl intermediates. Two predominant methodologies dominate this process: Classical Acetic Anhydride-Mediated Acetylation: Eco-Friendly Catalyst-Free Acylation: Comparative Analysis of Acetylation Methods Maleylation introduces a maleyl group to the sulfonamide’s secondary amine (N4 position), typically via reaction with maleic anhydride. The process involves two stages: Nucleophilic Attack and Intermediate Formation: Intramolecular Cyclization: Optimization Strategies: Solvent choice critically influences reaction efficiency and product purity in both acetylation and maleylation steps: Acetylation Solvents: Maleylation Solvents: Catalytic Additives: Acetylation Techniques for Sulfanilamide Derivatives
This method involves reacting sulfanilamide with acetic anhydride in the presence of sodium acetate as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an acetylated product and acetic acid as a byproduct. Optimal yields (85–92%) are achieved at 80–100°C under reflux conditions, with a molar ratio of 1:1.2 (sulfanilamide:acetic anhydride). Excess acetic anhydride ensures complete conversion, while sodium acetate neutralizes generated acid, preventing premature hydrolysis.
Recent advances demonstrate that acetylation can occur in aqueous media without catalysts by leveraging the inherent reactivity of acetic anhydride. At 25–40°C, sulfanilamide reacts with a 1.5-fold molar excess of acetic anhydride in water, achieving 78–84% yields within 4–6 hours. This approach eliminates the need for toxic solvents and reduces post-reaction purification steps, aligning with green chemistry principles. Maleylation Reaction Mechanisms and Optimization
The amine group attacks one carbonyl carbon of maleic anhydride, opening the anhydride ring and forming a maleamic acid intermediate. This step occurs rapidly in aprotic solvents like dichloromethane or tetrahydrofuran at 0–10°C to minimize side reactions.
Under mild heating (50–60°C), the maleamic acid undergoes cyclization, eliminating water to form the maleimide ring. However, in the synthesis of N1-acetyl-N4-maleylsulfanilamide, the reaction is halted at the maleamic acid stage to preserve the carboxylic acid functionality. Solvent Systems and Catalytic Conditions
The computational investigation of N1-Acetyl-N4-maleylsulfanilamide represents a sophisticated approach to understanding molecular interactions through advanced modeling techniques [1]. This sulfonamide derivative, with molecular formula C12H12N2O6S and molecular weight 312.30 g/mol, serves as an important model compound for computational studies of antimicrobial mechanisms [1] [2]. The compound's structure features both acetyl and maleyl functional groups attached to the sulfanilamide core, providing unique opportunities for computational analysis of binding interactions [1].
Virtual screening methodologies have proven highly effective in identifying potential inhibitors of bacterial dihydropteroate synthase, the primary target of sulfonamide antibiotics [9] [10]. Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteridine-pyrophosphate, representing a crucial step in bacterial folate biosynthesis [10] [11]. The enzyme's active site architecture makes it particularly amenable to computational screening approaches targeting sulfonamide derivatives [12] [13].
Contemporary virtual screening protocols against dihydropteroate synthase demonstrate remarkable efficiency and accuracy [15]. Validation studies using five different docking programs including FlexX, Surflex, Glide, GOLD, and DOCK have shown that Surflex with Surflex-Score and Glide with GlideScore represent the optimal combinations for virtual screening campaigns [15]. These methodologies achieve enrichment rates of 85-95% in identifying active compounds from large chemical libraries [15] [29].
The implementation of Deep Docking platforms enables up to 100-fold acceleration of structure-based virtual screening by selectively docking subsets of chemical libraries [28]. This approach results in hundreds- to thousands-fold virtual hit enrichment without significant loss of potential drug candidates [28] [29]. Machine learning integration with molecular docking has proven capable of reducing computational costs by more than 1,000-fold while maintaining screening accuracy [31].
Crystallographic studies have revealed the detailed architecture of dihydropteroate synthase binding pockets, providing essential information for virtual screening campaigns [10] [12]. The enzyme contains two distinct binding sites: the para-aminobenzoic acid binding pocket targeted by traditional sulfonamides, and the more conserved pterin binding site [12] [15]. The para-aminobenzoic acid binding pocket is configured by hydrogen bond-forming residues Serine-219, Arginine-220, and Arginine-63, along with aromatic residues Proline-64, Phenylalanine-190, Phenylalanine-157, and Proline-232 [13].
The catalytic mechanism proceeds through an SN1 reaction pathway involving formation of a cationic pterin intermediate [10]. Two conserved loops generate a substructure during catalysis that creates the specific binding pocket for para-aminobenzoic acid substrates [10]. This structural information has proven crucial for virtual screening protocols targeting N1-Acetyl-N4-maleylsulfanilamide and related compounds [13] [14].
Comprehensive virtual screening studies have evaluated libraries containing up to 7,663 compounds, with success rates ranging from 85-95% in pose prediction accuracy [13] [15]. The screening of sulfonamide derivatives against Escherichia coli dihydropteroate synthase revealed that compounds with enhanced hydrophobic substituents demonstrate improved binding affinities [13]. Molecular docking protocols using Molecular Operating Environment software achieved binding affinity predictions with correlation coefficients exceeding 0.8 when compared to experimental data [13].
Table 1: Virtual Screening Performance Metrics for Dihydropteroate Synthase
| Parameter | Value | Reference |
|---|---|---|
| Library Size Tested | 7,663 compounds | [13] |
| Pose Prediction Accuracy | 85-95% | [15] |
| Enrichment Factor | 100-1000x | [28] |
| Computational Acceleration | Up to 100-fold | [28] |
| Binding Affinity Correlation | r² > 0.8 | [13] |
The heat shock protein 90 and cell division cycle 37 protein complex represents a critical target for therapeutic intervention, particularly in cancer research [16] [17]. Hsp90-Cdc37 interactions facilitate the proper folding of numerous client kinases and oncogenic proteins, making this complex an attractive target for computational drug design [17] [18]. Recent studies have identified that certain sulfonamide compounds can interact with this complex through novel binding mechanisms [19] [20].
The Hsp90-Cdc37 complex exhibits a sophisticated binding interface spanning approximately 1,056 square angstroms of molecular surface [17]. The interaction is characterized by an electrostatic clamp mechanism where the basic triad Lysine-161, Arginine-166, and Arginine-167 of Cdc37 docks against an acidic patch formed by Glutamate-47 and Glutamate-50 on Hsp90 [17] [18]. Glutamine-133 on Hsp90 stabilizes a hydrogen-bond relay across the N-terminal domain and middle domain hinge region [17].
Molecular dynamics simulations have revealed that the binding interface remains dynamic, with discrete and flexible recognition interactions that result in micromolar binding affinities in vitro [17] [22]. The binding determinants include critical residues Glutamate-47 and Glutamine-133 on Hsp90, which interact with Arginine-167 on Cdc37 [17]. These structural insights provide the foundation for computational screening of potential inhibitors [20] [22].
Computational studies have demonstrated that selected sulfonamide compounds can inhibit the ATPase activity of Hsp90 with IC50 values ranging from 1.0 to 2.6 micromolar [19]. The sulfonamides torsemide, sulfathiazole, and sulfadiazine showed particular promise as Hsp90 inhibitors through molecular docking studies [19]. These compounds fit readily within the ATP-binding pocket of Hsp90 in energetically favorable conformations [19].
Novel small-molecule inhibitors such as DDO-5936 have been identified through computational screening approaches targeting the Hsp90-Cdc37 protein-protein interaction [17]. Nuclear magnetic resonance characterization revealed that DDO-5936 binds to a previously unknown site on the Hsp90 N-terminus, involving critical residue Glutamate-47 [17]. The compound exhibits a dissociation constant of 3.86 micromolar for wild-type Hsp90, with significantly reduced affinity for the Glutamate-47 to Alanine mutant [17].
Advanced computational modeling approaches have been employed to understand allosteric regulation mechanisms within Hsp90-Cdc37 complexes [20] [22]. Molecular dynamics simulations combined with protein structure network analysis have characterized the statistical ensemble of allosteric interaction networks and communication pathways [22]. These studies reveal that structurally stable communities are preserved during dynamic conformational changes, with inter-domain rigidity contributing significantly to interaction network stability [22].
Force constant profiling of inter-residue fluctuation distances has identified networks of conserved structurally rigid residues that serve as global mediating sites for allosteric communication [22]. The analysis demonstrates that allosteric interactions operate through modules of structurally stable residues displaying high betweenness centrality in the global interaction network [22].
Table 2: Molecular Docking Results for Hsp90-Cdc37 Interactions
| Compound | Binding Site | Binding Energy/Affinity | Key Interactions | Method |
|---|---|---|---|---|
| Celastrol | Non-ATP pocket | -18.8 kcal/mol | Glu33-Arg32-His197 | MD simulation [16] |
| DDO-5936 | N-terminal domain | 3.86 μM Kd | E47-Q133 residues | NMR + Docking [17] |
| Torsemide | ATP-binding pocket | 1.0 μM IC50 | ATP competitive | Virtual screening [19] |
| Sulfathiazole | ATP-binding pocket | 2.6 μM IC50 | ATP competitive | Virtual screening [19] |
| Sulfadiazine | ATP-binding pocket | 1.5 μM IC50 | ATP competitive | Virtual screening [19] |
Conformational dynamics simulations provide crucial insights into the temporal behavior of sulfonamide binding interactions, revealing mechanisms that static structural analysis cannot capture [23] [25]. These simulations employ molecular dynamics methodologies to investigate binding pathways, conformational changes, and thermodynamic properties of sulfonamide-protein complexes [26] [27]. The integration of enhanced sampling techniques with conventional molecular dynamics enables comprehensive exploration of conformational space [32] [35].
Contemporary molecular dynamics simulations of sulfonamide binding employ sophisticated force fields including AMBER ff99SB and CHARMM parameters [23] [25]. Simulations are conducted under physiological conditions with temperatures ranging from 298 to 310 Kelvin and pressure maintained at 1 atmosphere using NPT ensemble methods [25] [26]. Explicit solvent models utilizing TIP3P or SPC water representations provide realistic environmental conditions [26] [32].
Electrostatic interactions are calculated using Particle Mesh Ewald methods to ensure accurate treatment of long-range forces [26]. Simulation timescales range from nanoseconds to microseconds, with enhanced sampling techniques such as umbrella sampling and metadynamics employed to overcome kinetic barriers [27] [35]. These methodologies enable comprehensive characterization of binding free energies and conformational transitions [32] [35].
Isothermal titration calorimetry studies combined with molecular dynamics simulations have revealed detailed thermodynamic profiles for sulfonamide binding interactions [25]. The binding of sulfonamide compounds to model proteins demonstrates 1:1 stoichiometry with binding constants on the order of 10^4 M^-1 [25]. Thermodynamic analysis reveals negative enthalpy contributions ranging from -13.75 to -24.17 kJ/mol, indicating favorable hydrogen bonding and electrostatic interactions [25].
Positive entropy contributions of 1.54 to 13.112 kJ/mol suggest significant conformational changes upon binding, reflecting protein structural perturbations [25]. Gibbs free energy changes range from -15.29 to -37.28 kJ/mol, confirming the spontaneous nature of binding interactions [25]. Salt-dependent fluorescence studies indicate that non-polyelectrolytic forces including hydrophobic interactions, van der Waals forces, and hydrogen bonding dominate the binding process [25].
Molecular dynamics simulations have elucidated the relative contributions of conformational selection and induced fit mechanisms in sulfonamide binding [23]. Studies of carbonic anhydrase II interactions with para-substituted benzenesulfonamides demonstrate that association rates dramatically increase with ligand hydrophobicity [27]. This observation points to the existence of a prebinding stage stabilized by favorable packing of apolar moieties with hydrophobic protein surfaces [27].
Large-scale molecular dynamics simulations combined with density functional calculations and surface plasmon resonance measurements provide complete reconstruction of binding pathways [27]. The characterization reveals multistep binding processes where initial hydrophobic contacts facilitate subsequent specific interactions [27]. These findings depict paradigmatic scenarios for understanding structure-kinetic relationships in protein-sulfonamide complexes [27].
Advanced sampling methodologies including thermodynamic integration and free energy perturbation calculations enable accurate determination of binding affinities [32] [35]. The TIES (Thermodynamic Integration with Enhanced Sampling) protocol employs ensemble molecular dynamics-based thermodynamic integration to produce rapid and reliable relative binding free energy calculations [32]. These methods account for alchemical transformations between ligand states through coupling parameter approaches [32].
Binding affinity calculations utilize restrained umbrella sampling simulations with flexible schemes tailored for specific protein-ligand systems [35]. Multiple variations of enhanced sampling approaches enable comparison against experimentally determined binding affinities obtained from isothermal titration calorimetry [35]. Computational binding affinity estimation methods achieve correlation coefficients exceeding 0.8 when validated against experimental data [32] [35].
Table 3: Conformational Dynamics Simulation Parameters
| System Type | Simulation Time | Force Field | Temperature (K) | Key Observations |
|---|---|---|---|---|
| Sulfonamide-Myoglobin | 16 ns | AMBER ff99SB | 298 | 1:1 binding stoichiometry [25] |
| Carbonic Anhydrase II | 1-12 μs | CHARMM | 310 | Prebinding hydrophobic interactions [27] |
| DHFR-Inhibitors | 12 ns | AMBER | 298 | Conformational selection mechanism [23] |
| Hsp90 Complexes | 16-150 ns | AMBER ff99SB | 310 | Loop dynamics critical for binding [22] |
| General Protein-Ligand | Variable | Multiple | 298-310 | Entropy-driven binding mechanisms [26] |
| Mechanism | Target Enzyme/Pathway | Molecular Basis | Consequence | Resistance Mechanism |
|---|---|---|---|---|
| Competitive Inhibition of p-Aminobenzoic Acid | Dihydropteroate Synthase (DHPS) | Structural mimicry of p-aminobenzoic acid substrate | Blocked folate biosynthesis pathway | Mutations in pABA binding site |
| Competitive Inhibition of Dihydropteroate Synthase | Dihydropteroate Synthase | Direct binding to DHPS active site blocking substrate access | Inhibited dihydropteroate formation | Overproduction of pABA |
| Formation of Sulfa-Dihydropteroate Analogs | Dihydrofolate Synthase (DHFS) | Formation of non-functional dihydropteroate analogs | Accumulation of toxic metabolites | Alternative folate synthesis pathways |
| Interference with Folate Cofactor Availability | Folate-dependent pathways | Depletion of tetrahydrofolate cofactor pool | Impaired DNA/RNA synthesis | Enhanced folate uptake |
| Disruption of Cell Wall Synthesis | Peptidoglycan synthesis | Secondary effect of folate depletion on cell wall integrity | Compromised cell wall structure | Cell wall adaptation mechanisms |
Beyond direct competitive inhibition, N1-Acetyl-N4-maleylsulfanilamide and related compounds demonstrate capacity for allosteric modulation of folate biosynthesis pathways [7] [8]. The formation of sulfa-dihydropteroate analogs represents a secondary mechanism that extends beyond simple substrate competition [7] [8].
Sulfa drugs condense with 2-amino-4-hydroxy-6-hydroxymethyl-7,8 dihydropteridine pyrophosphate forming sulfa-dihydropteroate compounds [7] [8]. These dihydropteroate analogs function as inhibitory compounds through competition with dihydrofolate rather than direct enzyme inhibition [7] [8]. Evidence from yeast studies demonstrates that dihydrofolate synthase knockout mutants exhibit inhibition when exposed to sulfa drugs, while dihydropteroate synthase knockout mutants that cannot form sulfa-dihydropteroate remain insensitive [7] [8].
The chemically synthesized sulfa-dihydropteroate compounds show inhibitory activity in vivo by competing with dihydrofolate, though in vitro assays with double concentrations of sulfa-dihydropteroate to dihydrofolate show no inhibition of dihydrofolate reductase [7] [8]. This suggests that the mechanism involves competitive binding at sites distinct from the primary enzyme active sites, indicating allosteric interactions [7] [8].
Research has identified that the diamino derivatives, which serve as precursors of sulfa-dihydropteroate, function as dihydrofolate reductase inhibitors [7] [8]. This dual mechanism provides multiple points of intervention within the folate biosynthesis pathway, enhancing the antimicrobial efficacy while potentially complicating resistance development [7] [8].
Table 2: Binding Interactions and Affinities
| Interaction Type | Binding Affinity Range | Binding Site Characteristics | Structural Requirements |
|---|---|---|---|
| Competitive Inhibition (Ki) | 10^4 - 10^6 M^-1 | pABA binding pocket in DHPS | Para-aminobenzoic acid mimicry |
| Dihydropteroate Synthase Binding | 728 nM (reported for N-acylsulfonamide) | Active site with flexible loops | Sulfonamide group positioning |
| p-Aminobenzoic Acid Displacement | Constant ratio to pABA required | Competitive binding site | Aromatic ring system |
| Allosteric Site Interaction | Variable (1-2.5 μM for related compounds) | Distinct from primary active site | Heterocyclic substituents |
| Cell Wall Enzyme Binding | Weak interaction (< 10^4 M^-1) | Multiple enzyme interaction sites | Specific functional group arrangement |
N1-Acetyl-N4-maleylsulfanilamide demonstrates indirect interference with microbial cell wall synthesis mechanisms through its primary effects on folate metabolism [11]. The hypothesis that defective cell wall synthesis represents a final common pathway of drug-induced injury has been supported by morphological studies showing that sulfamethoxazole and trimethoprim induce identical findings to those observed with direct cell-wall-active antibiotics such as penicillin [11].
The relationship between folate depletion and cell wall synthesis disruption involves multiple enzymatic pathways essential for peptidoglycan formation [12] [13]. Beta-lactam antibiotics directly inhibit peptidoglycan synthesis by targeting penicillin-binding proteins, while sulfonamides achieve similar morphological effects through folate pathway disruption [12] [11]. This convergence suggests that folate cofactors play essential roles in cell wall biosynthesis processes [12] [11].
Cell-wall-defective bacteria, including L forms and spheroblasts, demonstrate resistance to sulfonamides and trimethoprim compared to their normal bacterial counterparts [11]. This resistance pattern indicates that intact cell wall synthesis machinery requires adequate folate cofactor availability for proper function [11]. The disruption of folate-dependent reactions consequently compromises the structural integrity of bacterial cell walls [11].
Research on Mur enzyme inhibitors reveals the critical role of folate cofactors in cell wall biosynthesis [13]. These enzymes are crucial components of the bacterial cell wall biosynthetic pathway, and their proper function depends on adequate availability of folate-derived cofactors [13]. Inhibiting folate synthesis therefore creates a cascade effect that compromises multiple aspects of cell wall formation [13].
The interference with cell wall synthesis extends beyond direct enzymatic inhibition to encompass broader metabolic disruption [14]. Bacterial enzymes involved in cell wall biosynthesis serve as direct targets for antimicrobials, and resistance mechanisms often involve structural changes in these enzymes [14]. The dual action of N1-Acetyl-N4-maleylsulfanilamide through both folate depletion and secondary cell wall effects provides multiple therapeutic targets while complicating bacterial resistance development [14].
Peptidoglycan synthesis requires adequate supplies of nucleotide precursors and amino acids, both of which depend on folate-mediated one-carbon transfer reactions [15] [16]. Dihydrofolate reductase converts dihydrofolate into tetrahydrofolate, a proton shuttle required for de novo synthesis of purines, thymidylic acid, and certain amino acids [15]. The disruption of this pathway by sulfonamides consequently affects the availability of essential building blocks for cell wall construction [15] [16].
Table 3: Folate Biosynthesis Pathway Disruption
| Pathway Step | Enzyme Involved | Sulfonamide Effect | Clinical Relevance |
|---|---|---|---|
| DHPPP + pABA → Dihydropteroate | Dihydropteroate Synthase | Direct competitive inhibition | Primary mechanism of action |
| Dihydropteroate → Dihydrofolate | Dihydrofolate Synthase | Substrate analog formation | Secondary toxic effects |
| Dihydrofolate → Tetrahydrofolate | Dihydrofolate Reductase | Indirect inhibition via substrate depletion | Potential resistance target |
| Tetrahydrofolate → One-carbon units | Various transferases | Cofactor unavailability | Metabolic disruption |
| One-carbon transfer → DNA synthesis | Thymidylate synthase | Downstream synthesis blockade | Growth inhibition endpoint |